molecular formula C19H21Cl2N3O4 B3748038 1-(3,5-dichloropyridin-2-yl)-4-(3,4,5-trimethoxybenzoyl)piperazine

1-(3,5-dichloropyridin-2-yl)-4-(3,4,5-trimethoxybenzoyl)piperazine

Cat. No. B3748038
M. Wt: 426.3 g/mol
InChI Key: KOSKGHOLUUHASS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-dichloropyridin-2-yl)-4-(3,4,5-trimethoxybenzoyl)piperazine is a chemical compound with potential therapeutic applications. It belongs to the class of piperazine derivatives and has been the subject of scientific research due to its interesting pharmacological properties.

Scientific Research Applications

1-(3,5-dichloropyridin-2-yl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The exact mechanism of action of 1-(3,5-dichloropyridin-2-yl)-4-(3,4,5-trimethoxybenzoyl)piperazine is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer. It has also been shown to modulate the activity of neurotransmitters in the brain, which may contribute to its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 1-(3,5-dichloropyridin-2-yl)-4-(3,4,5-trimethoxybenzoyl)piperazine can reduce inflammation and pain in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3,5-dichloropyridin-2-yl)-4-(3,4,5-trimethoxybenzoyl)piperazine in lab experiments is its potential therapeutic applications. It may be useful in the development of new drugs for the treatment of inflammation, cancer, and neurological disorders. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of 1-(3,5-dichloropyridin-2-yl)-4-(3,4,5-trimethoxybenzoyl)piperazine. One direction is to further investigate its mechanism of action to better understand how it exerts its therapeutic effects. Another direction is to optimize its pharmacological properties to improve its efficacy and reduce any potential side effects. Additionally, it may be useful to explore its potential use in combination with other drugs to enhance its therapeutic potential. Finally, further studies are needed to determine its safety and efficacy in human clinical trials.

properties

IUPAC Name

[4-(3,5-dichloropyridin-2-yl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2N3O4/c1-26-15-8-12(9-16(27-2)17(15)28-3)19(25)24-6-4-23(5-7-24)18-14(21)10-13(20)11-22-18/h8-11H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSKGHOLUUHASS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=C(C=C(C=N3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl](3,4,5-trimethoxyphenyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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